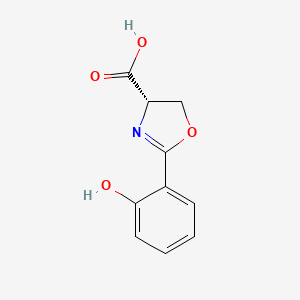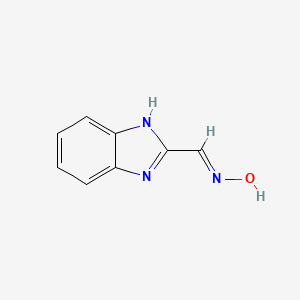
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Übersicht
Beschreibung
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate, also known as ethyl acetoacetate (EAA), is a compound belonging to the family of azepanones and is a versatile synthetic intermediate in organic synthesis. The compound is widely used in various scientific research applications due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Condensation Reactions
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate has been explored in various synthetic and condensation reactions. For instance, its derivative, Z(E)-ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate, was prepared and underwent condensation reactions with arylaldehydes to yield products like (2Z(E),4E)-3-oxo-5-phenyl-2-(4-phenyl-1,3-dithiolan-2-ylidene)pent-4-enoic acid in good yield (Wang Yan-ru & Yuan Haifeng, 2007).
Versatility in Heterocycle Synthesis
This compound is a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester either directly or with minimal additional steps (Mark A. Honey et al., 2012).
Antimicrobial Activity
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been synthesized and studied for their antimicrobial properties. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate showed promising results in antimicrobial activity studies (Ajay Kumar Kariyappa et al., 2016).
Photoreactions and Stability Studies
Studies on the photoreactions of derivatives of this compound, such as 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, have revealed insights into the stability and conformational flexibility of biradical intermediates, which are crucial in these photocyclizations (T. Hasegawa et al., 1990).
Structural Analysis and Characterization
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been extensively characterized using techniques like NMR, mass spectra, and X-ray diffraction studies. These studies provide detailed insights into their molecular structure and properties (A. D. Kumar et al., 2016).
Eigenschaften
IUPAC Name |
ethyl (Z)-3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-16-12(15)11(9(2)14)10-7-5-4-6-8-13-10/h14H,3-8H2,1-2H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVSDJFSWENNA-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)



![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)


![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)


![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)